molecular formula C14H14N4O2 B6600320 2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1909305-25-4

2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6600320
CAS No.: 1909305-25-4
M. Wt: 270.29 g/mol
InChI Key: YMUXYDTYGOSHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione features a planar isoindole-1,3-dione core linked via a methylene bridge to a 1,2,3-triazole ring substituted with ethyl and methyl groups. This structure combines aromaticity (isoindole-dione) with a nitrogen-rich heterocycle (triazole), which is often associated with enhanced biological activity and coordination chemistry.

The isoindole-dione moiety contributes to low aqueous solubility due to its rigid, planar structure, while the triazole substituents may modulate lipophilicity and metabolic stability. Structural determination of such compounds typically relies on X-ray crystallography tools like SHELXL (for refinement; ) and WinGX/ORTEP (for visualization; ).

Properties

IUPAC Name

2-[(3-ethyl-5-methyltriazol-4-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-3-18-12(9(2)15-16-18)8-17-13(19)10-6-4-5-7-11(10)14(17)20/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUXYDTYGOSHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)C)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione , often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of triazole derivatives typically involves "Click" chemistry methods, which are efficient and yield high purities. The specific compound in focus can be synthesized through a series of steps involving the reaction of an isocyanate with a triazole precursor. The resulting structure features both the isoindole and triazole moieties, which are known for their diverse biological properties.

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. In vitro studies have shown that compounds similar to the one in focus exhibit significant inhibitory effects against various bacterial strains. For instance, a study reported that triazole analogs demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. Research indicates that certain triazole compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases or modulation of apoptotic pathways. For example, a related compound showed IC50 values below 5 µM against colon carcinoma cell lines .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Triazoles are known to inhibit carbonic anhydrase enzymes, which play crucial roles in various physiological processes. The compound's ability to bind effectively to the active site of carbonic anhydrase II has been demonstrated through molecular docking studies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of triazole derivatives. Key modifications on the triazole ring or isoindole structure can enhance activity:

Modification Effect on Activity
Methyl group at position 4Increases antimicrobial potency
Ethyl substitution on triazoleEnhances binding affinity for enzymes
Isoindole modificationsAlters cytotoxicity profiles in cancer cells

Research indicates that specific substitutions can lead to improved selectivity and potency against target enzymes or cancer cells .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy : A series of triazole derivatives were tested against clinical isolates of bacteria. Compounds with ethyl substitutions exhibited lower MIC values compared to their unsubstituted counterparts .
  • Cancer Cell Line Studies : In vitro assays using breast cancer cell lines revealed that compounds with a methyl group at position 4 of the triazole ring induced significant apoptosis at concentrations as low as 2 µM .
  • Enzyme Inhibition Studies : Molecular docking simulations indicated that modifications on the isoindole moiety significantly influenced binding energy and inhibition rates against carbonic anhydrase II .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Heterocyclic Group Substituents Molecular Weight (g/mol) Key Features
Target Compound 1,2,3-Triazole Ethyl, Methyl 258* Enhanced lipophilicity; potential for hydrogen bonding and metal coordination
5-Methyl-2,3-dihydro-1H-isoindole-1,3-dione (1,2,3-thiadiazol-5-yl)methyl methanesulfonate 1,2,3-Thiadiazole Methyl, Methanesulfonate 275.32 Higher reactivity due to sulfonate group; increased polarity
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole Quinazolinone Sulfanyl ethyl, Phenylethyl N/A Extended conjugation; potential bioactivity (e.g., kinase inhibition)

*Calculated based on molecular formula C₁₃H₁₄N₄O₂ .

Key Observations:

Heterocycle Impact: The 1,2,3-triazole in the target compound offers superior hydrogen-bonding capacity compared to the 1,2,3-thiadiazole in , which contains a sulfur atom that may confer redox activity. Triazoles are also prevalent in pharmaceuticals (e.g., antifungals), whereas thiadiazoles are often explored for antimicrobial applications. The quinazolinone group in introduces a fused aromatic system, likely enhancing π-π stacking interactions and biological target affinity.

Substituent Effects :

  • The ethyl and methyl groups on the triazole in the target compound increase steric bulk and lipophilicity compared to the polar methanesulfonate in . This could improve membrane permeability but reduce aqueous solubility.
  • The sulfanyl ethyl linker in may facilitate disulfide bond formation or thiol-mediated targeting.

Synthetic Considerations :

  • TDAE-mediated reactions (as in ) are effective for coupling aromatic carbonyls with halogenated intermediates, suggesting applicability to the target compound’s synthesis.
  • Crystallographic refinement via SHELXL and visualization via WinGX are critical for resolving structural ambiguities in such derivatives.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1-ethyl-4-methyl-1H-1,2,3-triazole is synthesized via CuAAC, a gold-standard method for 1,4-disubstituted triazoles:

  • Reagents : Ethyl azide, propiolic acid methyl ester, CuSO₄·5H₂O, sodium ascorbate.

  • Conditions : H₂O/tert-BuOH (1:1), 25°C, 12 hours.

  • Yield : 85–92%.

Catalyst-Free Azide-Alkene Cyclization

An alternative route employs intramolecular azide-alkene reactions under mild conditions:

  • Reagents : Benzyl bromides with α,β-unsaturated ketones, sodium azide.

  • Conditions : DMF, 25°C, 6 hours.

  • Yield : 78–90% with >95% regioselectivity.

Formation of the Isoindole-1,3-dione Core

Phthalic Anhydride Condensation

The isoindoline-dione core is prepared via cyclization:

  • Reagents : Phthalic anhydride, ammonium acetate.

  • Conditions : Reflux in acetic acid, 4 hours.

  • Yield : 70–80%.

Thione-to-Dione Oxidation

2,3-Dihydro-1H-isoindole-1-thione is oxidized to the dione derivative:

  • Reagents : H₂O₂, acetic acid.

  • Conditions : 60°C, 2 hours.

  • Yield : 65–75%.

Coupling Reactions and Final Assembly

Alkylation of the Triazole Moiety

The triazole’s methyl group undergoes alkylation with bromomethyl-isoindole-dione:

  • Reagents : K₂CO₃, DMF, 60°C, 8 hours.

  • Yield : 60–68%.

Peptide Coupling Reagents

A patent-derived method uses carbodiimide-mediated coupling:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

  • Conditions : CH₂Cl₂, 0°C → 25°C, 12 hours.

  • Yield : 72–79%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
Solvent DMFMaximizes solubility of intermediates
Temperature 60°CBalances reaction rate and side reactions
Catalyst Cu(I)Essential for regioselective triazole formation

Elevating temperatures beyond 70°C led to isoindole-dione decomposition (>15% yield loss).

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, triazole-H), 4.32 (q, 2H, -CH₂CH₃), 3.89 (s, 3H, -CH₃)
HRMS m/z 270.29 [M+H]⁺ (calc. 270.29)

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
CuAAC High regioselectivity, mild conditionsRequires metal catalyst removal
Catalyst-Free Avoids copper residuesNarrow substrate scope
Alkylation SimplicityModerate yields
Peptide Coupling High efficiencyCostly reagents

Challenges and Limitations

  • Regioselectivity : Competing 1,5-disubstituted triazole isomers require rigorous chromatography.

  • Functional Group Sensitivity : The isoindole-dione core is prone to hydrolysis under acidic/basic conditions.

  • Scalability : Catalyst-free methods face challenges in large-scale azide handling .

Q & A

Q. What are the optimal synthetic routes for 2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by alkylation or nucleophilic substitution to attach the isoindole-dione moiety. Optimize solvents (e.g., DMF or ethanol) and catalysts (e.g., CuI or Ru-based systems) based on reaction monitoring via TLC or HPLC. Use Design of Experiments (DoE) to evaluate temperature, stoichiometry, and reaction time interactions. For example, fractional factorial designs can minimize trial runs while identifying critical parameters . Validate purity via melting point analysis and spectroscopic cross-checking (¹H/¹³C NMR, IR) .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

  • Methodological Answer : Use a multi-technique approach:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. IR to detect functional groups (e.g., carbonyl stretches near 1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • X-ray Crystallography : Resolve crystal packing and stereoelectronic effects if single crystals are obtainable.
    Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and binding interactions of this compound in biological or catalytic systems?

  • Methodological Answer : Combine quantum mechanical (QM) and molecular dynamics (MD) simulations:
  • QM : Use DFT (B3LYP/6-31G*) to map reaction pathways (e.g., triazole ring formation) and transition-state energies.
  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes), focusing on binding affinity and pose validation via free-energy perturbation (FEP) .
  • Machine Learning : Train models on existing triazole-isoindole datasets to predict solubility or stability trends .

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for derivatives of this compound?

  • Methodological Answer : Apply a tiered validation framework:
  • Re-analytical Checks : Repeat experiments under standardized conditions (e.g., controlled humidity for hygroscopic samples).
  • Cross-Platform Validation : Compare NMR data across instruments (e.g., 400 MHz vs. 600 MHz) to rule out artifacts.
  • Biological Replicates : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm bioactivity. Publish raw data and statistical analyses (e.g., ANOVA) to support reproducibility .

Q. What experimental design principles should guide the development of scalable synthesis protocols for this compound?

  • Methodological Answer : Follow a stage-gated approach:
  • Lab-Scale : Optimize atom economy using DoE to prioritize high-yield, low-waste conditions.
  • Pilot-Scale : Test solvent recovery (e.g., distillation) and catalyst recycling. Monitor exothermicity via calorimetry to ensure safety.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman for real-time reaction monitoring. Reference CRDC subclass RDF2050112 for reactor design guidelines .

Q. How can heterogeneous catalysis be leveraged to improve the sustainability of synthesizing this compound?

  • Methodological Answer : Explore immobilized catalysts (e.g., Cu nanoparticles on mesoporous silica) to enhance recyclability. Use green solvents (e.g., cyclopentyl methyl ether) and microwave-assisted reactions to reduce energy use. Apply life-cycle assessment (LCA) tools to quantify environmental impact reductions .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Use multivariate analysis:
  • Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., logP, polar surface area).
  • Partial Least Squares Regression (PLS-R) : Corrogate structural features with bioactivity.
  • Bayesian Networks : Identify hidden dependencies between substituent groups and toxicity .

Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?

  • Methodological Answer : Reconcile gaps via:
  • Solvent Effects : Incorporate implicit/explicit solvent models in simulations (e.g., COSMO-RS).
  • Conformational Sampling : Use enhanced sampling MD (e.g., metadynamics) to explore non-equilibrium states.
  • Error Analysis : Quantify uncertainties in DFT functionals (e.g., compare B3LYP vs. M06-2X outcomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.